molecular formula C18H37BrN2OS B13179982 N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide

N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B13179982
M. Wt: 409.5 g/mol
InChI Key: ZIBDBACEKPQJJE-UHFFFAOYSA-N
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Description

N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C18H37BrN2OS and a molecular weight of 409.47 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an oxolane ring and a dodecylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of oxolane-2-carbaldehyde with dodecylsulfanylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting intermediate is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

Industrial production of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved in these effects are currently under investigation and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrochloride
  • N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide sulfate
  • N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide nitrate

Uniqueness

N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research applications where these properties are critical .

Properties

Molecular Formula

C18H37BrN2OS

Molecular Weight

409.5 g/mol

IUPAC Name

dodecyl N'-(oxolan-2-ylmethyl)carbamimidothioate;hydrobromide

InChI

InChI=1S/C18H36N2OS.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-22-18(19)20-16-17-13-12-14-21-17;/h17H,2-16H2,1H3,(H2,19,20);1H

InChI Key

ZIBDBACEKPQJJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=NCC1CCCO1)N.Br

Origin of Product

United States

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